
1-Bromo-2-methyl-D3-propane-3,3,3-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of propane. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
Applications De Recherche Scientifique
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, commonly used in organic synthesis.
2-Bromo-2-methylpropane: Another brominated derivative of propane, used in similar applications but with different reactivity due to the position of the bromine atom.
1-Chloro-2-methylpropane: A chlorinated analog, used in similar substitution and elimination reactions.
Uniqueness
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as reduced background signals in spectroscopic studies and the ability to trace molecular pathways with high precision.
Propriétés
Formule moléculaire |
C4H9Br |
|---|---|
Poids moléculaire |
143.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
Clé InChI |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
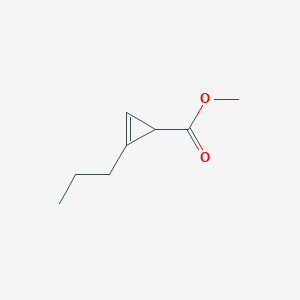
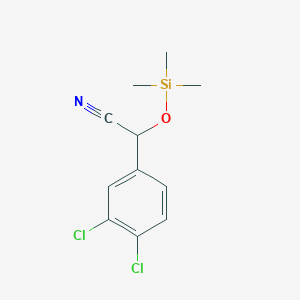
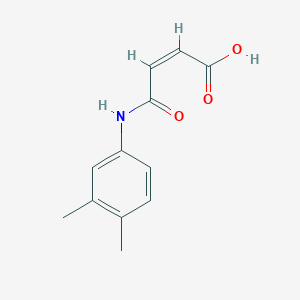
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
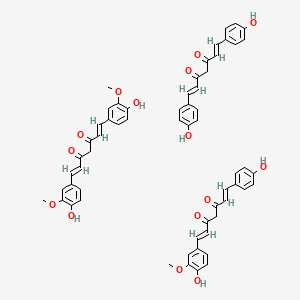
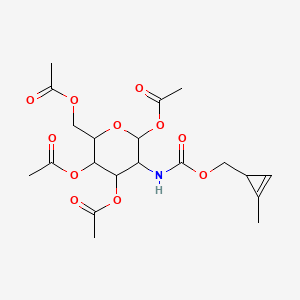
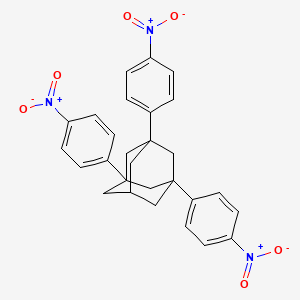
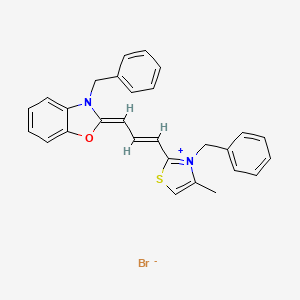
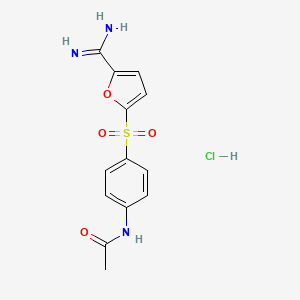
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
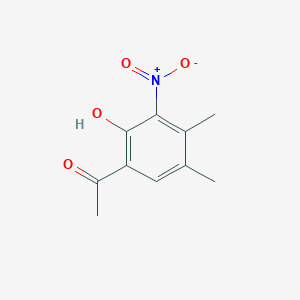
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

